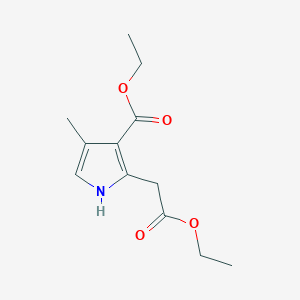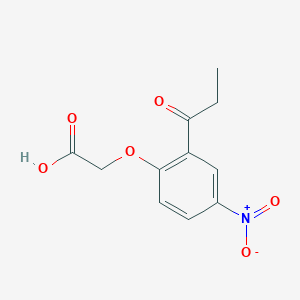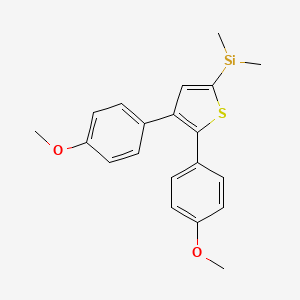
CID 20469675
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a thiophene ring, which is further bonded to a dimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a boronic acid or ester.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where the thiophene core reacts with methoxybenzene derivatives in the presence of a suitable catalyst.
Attachment of the Dimethylsilyl Group: The final step involves the silylation of the thiophene core using a dimethylchlorosilane reagent under anhydrous conditions, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyphenyl groups, converting them to phenols or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the silicon center, where the dimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenols, reduced thiophene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited for targeted drug delivery systems.
Biological Probes: Its fluorescent properties can be utilized in the development of probes for biological imaging and diagnostics.
Industry
Coatings and Adhesives: The compound’s reactivity and stability make it suitable for use in high-performance coatings and adhesives.
Catalysis: It can serve as a ligand or catalyst in various industrial chemical reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane exerts its effects depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. The compound’s interactions with molecular targets and pathways are influenced by its structural features, such as the presence of methoxyphenyl groups and the thiophene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Similar structure but with a methylsilyl group instead of a dimethylsilyl group.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Contains a phenylsilyl group, offering different electronic properties.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Features a trimethylsilyl group, affecting its steric and electronic characteristics.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the combination of its methoxyphenyl groups and the dimethylsilyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Eigenschaften
Molekularformel |
C20H21O2SSi |
|---|---|
Molekulargewicht |
353.5 g/mol |
InChI |
InChI=1S/C20H21O2SSi/c1-21-16-9-5-14(6-10-16)18-13-19(24(3)4)23-20(18)15-7-11-17(22-2)12-8-15/h5-13H,1-4H3 |
InChI-Schlüssel |
FCYQRTIJAJMLBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


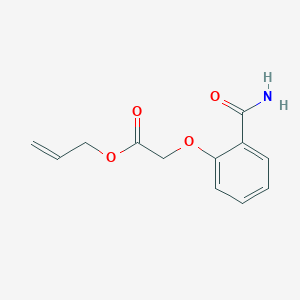
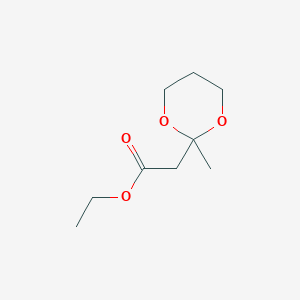
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

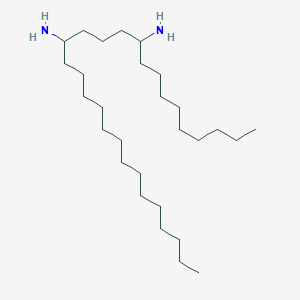
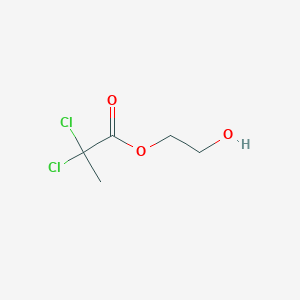
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
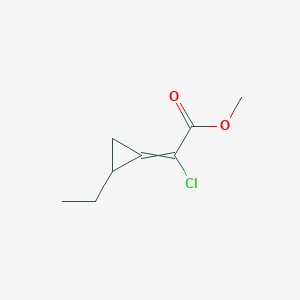
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
